17α-Hydroxy Progesterone-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17α-Hydroxy Progesterone-d8 is a white crystal or crystalline powder . It has good solubility in commonly used organic solvents such as dimethyl sulfoxide and methanol .

Synthesis Analysis

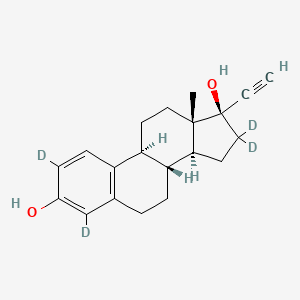

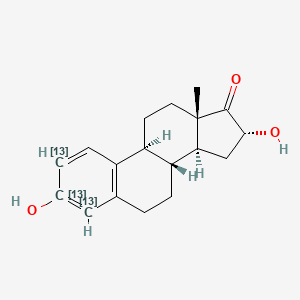

17α-Hydroxyprogesterone-d8 is synthesized from progesterone by the action of enzyme 17α-hydroxylase . The production of 17α-Hydroxyprogesterone from progesterone has been enhanced by Curvularia lunata ATCC 12017 with or without aeration and sonication .Molecular Structure Analysis

The molecular formula of 17α-Hydroxy Progesterone-d8 is C21H30O3 . The molecular weight is 330.4611 . The IUPAC Standard InChI is InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m0/s1 .Chemical Reactions Analysis

17α-Hydroxyprogesterone-d8 is an endogenous progestogen as well as a chemical intermediate in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids .Physical And Chemical Properties Analysis

17α-Hydroxyprogesterone-d8 is a white crystal or crystalline powder . It has good solubility in commonly used organic solvents such as dimethyl sulfoxide and methanol . The molecular weight of 17α-Hydroxyprogesterone-d8 is 338.5 g/mol .Aplicaciones Científicas De Investigación

Oocyte Maturation and Ovulation in Teleosts

17α-Hydroxy Progesterone-d8 plays a crucial role in the maturation and ovulation of oocytes in teleosts, a group of bony fish . The compound is converted into 17α, 20β-dihydroxy-4-pregnen-3-one (DHP), a maturation-inducing steroid . This process involves the enzyme 17β-hydroxysteroid dehydrogenase type 12-like (hsd17b12L) . The production of 17α-Hydroxy Progesterone-d8 is associated with 17α-hydroxylase and C17-20 lyase .

Infertility Treatment in 17α-Hydroxylase/17,20-Lyase Deficiency Patients

17α-Hydroxy Progesterone-d8 is used in the treatment of infertility in patients with 17α-hydroxylase/17,20-lyase deficiency . This condition is a rare form of congenital adrenal hyperplasia caused by CYP17A1 gene variants . Female patients with this deficiency often experience oligomenorrhea or amenorrhea and infertility . The compound is used in assisted reproductive techniques to improve fertility outcomes .

Endocrine Characteristics Study in 17α-Hydroxylase/17,20-Lyase Deficiency Patients

The compound is used in the study of endocrine characteristics in patients with 17α-hydroxylase/17,20-lyase deficiency . The deficiency is a rare disease that accounts for less than 1% of cases of congenital adrenal hyperplasia . In female patients, fertility is severely affected mainly due to constantly increased progesterone affecting endometrium receptivity and implantation .

Mecanismo De Acción

Target of Action

17α-Hydroxy Progesterone-d8 (17α-OHP-d8) is an endogenous progestogen steroid hormone related to progesterone . It primarily targets the progesterone receptor (PR) , the mineralocorticoid receptor (MR) , and the glucocorticoid receptor (GR) . These receptors play crucial roles in various biological processes, including reproductive function, electrolyte balance, and immune response .

Mode of Action

17α-OHP-d8 acts as an agonist of the PR, similar to progesterone, albeit weakly in comparison . It binds to the PR, triggering a series of cellular responses. Additionally, it acts as an antagonist of the MR, blocking the receptor’s action . It also serves as a partial agonist of the GR, albeit with very low potency .

Biochemical Pathways

17α-OHP-d8 is a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids . It is derived from progesterone via the enzyme 17α-hydroxylase, encoded by CYP17A1 . This steroid is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary .

Pharmacokinetics

The levels of 17α-OHP can increase in the third trimester of pregnancy primarily due to fetal adrenal production . Normal levels are 3-90 ng/dl in children, and in women, 20-100 ng/dl prior to ovulation, and 100-500 ng/dl during the luteal phase .

Result of Action

The action of 17α-OHP-d8 leads to a variety of molecular and cellular effects. As an agonist of the PR, it can stimulate progestational activity . As an antagonist of the MR, it can inhibit mineralocorticoid activity . As a partial agonist of the GR, it can partially stimulate glucocorticoid activity .

Action Environment

The action of 17α-OHP-d8 can be influenced by various environmental factors. For instance, its production can increase during the third trimester of pregnancy due to fetal adrenal production . Furthermore, its levels can vary based on the phase of the menstrual cycle . .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 17α-Hydroxy Progesterone-d8 involves the conversion of starting material pregnenolone-d8 to 17α-Hydroxy Progesterone-d8 through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone-d8", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Acetic anhydride (C4H6O3)", "Pyridine (C5H5N)", "Methanol (CH3OH)", "Ethanol (C2H5OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ "Step 1: Pregnenolone-d8 is reacted with NaH in anhydrous solvent to form the corresponding enolate.", "Step 2: The enolate is then treated with CH3I to form 17α-methyl pregnenolone-d8.", "Step 3: Reduction of 17α-methyl pregnenolone-d8 with NaBH4 in the presence of HCl gives 17α-methyl progesterone-d8.", "Step 4: 17α-methyl progesterone-d8 is then reacted with NaOH to form 17α-Hydroxy Progesterone-d8.", "Step 5: The final step involves acetylation of 17α-Hydroxy Progesterone-d8 with acetic anhydride and pyridine in anhydrous solvent to form the desired compound.", "The reaction mixture is then quenched with water and extracted with diethyl ether to obtain the product." ] } | |

Número CAS |

850023-80-2 |

Fórmula molecular |

C21H22O3D8 |

Peso molecular |

338.52 |

Apariencia |

White to Off-White Solid |

melting_point |

216-218°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

68-96-2 (unlabelled) |

Sinónimos |

17-Hydroxy-pregn-4-ene-3,20-dione-d8; 4-Pregnen-17α-ol-3,20-dione-d8 |

Etiqueta |

Progesterone Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)